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Compound of Interest

Compound Name: TED-347

Cat. No.: B15544150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding mechanism of TED-
347, a potent inhibitor of the YAP-TEAD protein-protein interaction, to its target, TEAD4. The

information presented herein is synthesized from published research and is intended to provide

a detailed understanding for researchers in oncology and drug discovery.

Executive Summary
TED-347 is a potent, irreversible, covalent, and allosteric inhibitor of the interaction between

Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain 4 (TEAD4).[1]

[2][3][4][5] It functions by specifically and covalently binding to a conserved cysteine residue,

Cys-367, located within a central hydrophobic pocket of TEAD4. This covalent modification

allosterically disrupts the TEAD4-YAP protein-protein interface, leading to the inhibition of

TEAD transcriptional activity and subsequent anti-tumor effects. The central binding pocket is

also known as the palmitate-binding pocket, a key site for regulating TEAD activity.

Quantitative Analysis of TED-347 Binding to TEAD4
The binding and inhibitory activities of TED-347 have been quantified through various

biochemical and cell-based assays. The key quantitative parameters are summarized in the

table below.
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Parameter Value Assay Type Description Reference

EC50 5.9 μM

Cell-free Protein-

Protein

Interaction Assay

Concentration of

TED-347 that

causes 50%

inhibition of the

TEAD4-Yap1

interaction.

Ki 10.3 μM
Covalent

Bonding Kinetics

The inhibitor

concentration at

which the rate of

inactivation is

half of the

maximum rate.

kinact 0.038 h-1
Inactivation Rate

Analysis

The maximum

rate of covalent

bond formation

at saturating

concentrations of

the inhibitor.

t1/2∞ 18.2 hours
Inactivation Half-

life

The half-life of

TEAD4 activity at

a saturating

concentration of

TED-347.

The Hippo Signaling Pathway and TED-347's Point
of Intervention
The Hippo signaling pathway is a critical regulator of cell proliferation and organ size. Its

dysregulation is a hallmark of various cancers. TED-347 intervenes at the terminal step of this

pathway, where the transcriptional co-activator YAP binds to TEAD family members to drive the

expression of pro-proliferative and anti-apoptotic genes.
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Hippo Signaling Pathway and TED-347 Inhibition.
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Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding

and activity of TED-347.

Co-Immunoprecipitation (Co-IP) to Assess TEAD4-YAP1
Interaction
This protocol is designed to determine if TED-347 disrupts the interaction between TEAD4 and

YAP1 in a cellular context.

Materials:

HEK293T or GBM43 cells

Plasmids: Myc-tagged TEAD4 and FLAG-tagged Yap1

Lipofectamine 2000 or similar transfection reagent

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

TED-347 (stock solution in DMSO)

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and

protease inhibitor cocktail

Anti-FLAG M2 affinity gel

Wash Buffer: Lysis buffer without protease inhibitors

SDS-PAGE gels and buffers

Antibodies: anti-Myc and anti-FLAG

Procedure:

Cell Culture and Transfection:
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Plate HEK293T cells in 10 cm dishes and grow to 70-80% confluency.

Co-transfect cells with Myc-TEAD4 and FLAG-YAP1 plasmids using Lipofectamine 2000

according to the manufacturer's protocol.

Allow cells to express the proteins for 24-48 hours.

Inhibitor Treatment:

Treat the transfected cells with 5 µM TED-347 or vehicle (DMSO) for 48 hours.

Cell Lysis:

Wash cells twice with ice-cold PBS.

Add 1 mL of ice-cold lysis buffer to each dish, scrape the cells, and transfer the lysate to a

microcentrifuge tube.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Immunoprecipitation:

Transfer the supernatant to a new tube. Reserve a small aliquot as the "input" control.

Add anti-FLAG M2 affinity gel to the remaining lysate and incubate for 2-4 hours at 4°C

with gentle rotation.

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

Wash the beads three times with 1 mL of wash buffer.

Western Blotting:

Elute the protein from the beads by adding 2X SDS-PAGE loading buffer and boiling for 5

minutes.

Separate the proteins from the input and immunoprecipitated samples by SDS-PAGE.
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Transfer the proteins to a PVDF membrane.

Probe the membrane with anti-Myc and anti-FLAG antibodies to detect TEAD4 and YAP1,

respectively. A significant reduction in the co-immunoprecipitated Myc-TEAD4 in the TED-
347 treated sample indicates inhibition of the interaction.

Luciferase Reporter Assay for TEAD Transcriptional
Activity
This assay measures the effect of TED-347 on the transcriptional activity of the TEAD4-YAP

complex.

Materials:

HEK293 or GBM43 cells

Plasmids: pGL3.1 reporter with CTGF promoter, TK-Renilla luciferase (for normalization),

Yap1, and TEAD4 expression vectors.

96-well microplate

TED-347

Dual-Luciferase Reporter Assay System

Procedure:

Cell Plating and Transfection:

Plate HEK293 or GBM43 cells at a density of 2.4 x 104 cells/well in a 96-well plate.

After 24 hours, co-transfect the cells with the CTGF promoter-luciferase reporter, Renilla

luciferase plasmid, and expression vectors for Yap1 and TEAD4.

Inhibitor Treatment:

After 48 hours of transfection, treat the cells with varying concentrations of TED-347 (e.g.,

0.5, 1.0, 5.0, 10 µM) for another 24-48 hours.
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Luciferase Activity Measurement:

Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-

Luciferase Reporter Assay System according to the manufacturer's protocol.

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for

variations in transfection efficiency and cell number. A dose-dependent decrease in the

normalized luciferase activity indicates inhibition of TEAD transcriptional activity.

Workflow for Covalent Inhibitor Characterization
The characterization of an irreversible covalent inhibitor like TED-347 involves a multi-step

process to determine its binding kinetics and mechanism of action.

Start: Identification of
Covalent Inhibitor Candidate

Step 1: Reversible Binding
(Non-covalent complex formation)

E + I ⇌ E·I

Step 2: Irreversible Covalent Bonding
E·I → E-I

Determine Ki
(Inhibition Constant)

Determine kinact
(Rate of Inactivation)

Mass Spectrometry
(Confirm Covalent Adduct)

X-ray Crystallography
(Determine Binding Site)

Cell-based Assays
(Co-IP, Reporter Assays)

End: Characterized
Covalent Inhibitor
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Workflow for Characterizing Covalent Inhibitors.

Conclusion
TED-347 represents a significant tool for probing the Hippo signaling pathway and a promising

lead for the development of anti-cancer therapeutics. Its well-defined binding site on Cys-367 of

TEAD4 and its irreversible, allosteric mechanism of action provide a clear rationale for its

inhibitory effects on TEAD-YAP-driven transcription. The experimental protocols and

quantitative data presented in this guide offer a comprehensive resource for researchers

working to further understand and target the Hippo pathway in disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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